3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Description

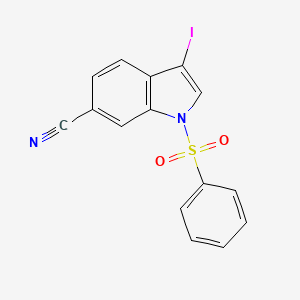

3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is a heterocyclic organic compound featuring an indole core substituted with an iodine atom at the 3-position, a phenylsulfonyl group at the 1-position, and a nitrile group at the 6-position. This structure combines electron-withdrawing (sulfonyl, nitrile) and halogen (iodine) functional groups, making it a versatile intermediate in medicinal chemistry and materials science. Its iodine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the sulfonyl group improves stability and solubility in organic solvents. Applications include its use in synthesizing kinase inhibitors and fluorescent probes .

Properties

Molecular Formula |

C15H9IN2O2S |

|---|---|

Molecular Weight |

408.22 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-iodoindole-6-carbonitrile |

InChI |

InChI=1S/C15H9IN2O2S/c16-14-10-18(15-8-11(9-17)6-7-13(14)15)21(19,20)12-4-2-1-3-5-12/h1-8,10H |

InChI Key |

SWHDNBVDMNIPKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)C#N)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

- Starting Material : The synthesis often begins with a suitably substituted indole or indole-6-carbonitrile precursor.

- N-Phenylsulfonylation : Introduction of the phenylsulfonyl group onto the nitrogen atom of the indole ring is commonly achieved by reaction with benzenesulfonyl chloride under basic conditions.

- Iodination : The critical step involves regioselective iodination at the 3-position of the indole ring, usually employing iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

- Reaction Conditions : Control of temperature, solvent choice, and reaction time is essential to prevent over-iodination or decomposition of functional groups.

Detailed Preparation Method

A representative synthetic route, as reported by Vulcanchem and supported by literature precedents, is summarized as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. N-Phenylsulfonylation | Indole derivative + Benzenesulfonyl chloride, Base (e.g., triethylamine), Solvent (e.g., dichloromethane), 0°C to room temperature | The indole nitrogen is sulfonylated to yield 1-(phenylsulfonyl)-indole-6-carbonitrile |

| 2. Iodination | 1-(Phenylsulfonyl)-indole-6-carbonitrile + N-iodosuccinimide (NIS) or ICl, Solvent (e.g., acetonitrile), 0–5°C | Selective iodination at the 3-position to afford this compound |

| 3. Purification | Column chromatography or recrystallization | Isolation of pure product |

Reaction Monitoring and Yield

- Reaction progress is typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

- Yields for the iodination step are generally moderate to high (60–85%), depending on reaction conditions and substrate purity.

Research Findings on Preparation and Functionalization

Cross-Coupling Reactions Utilizing the Iodo Group

The presence of the iodine atom at the 3-position enables the use of this compound as a substrate in palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura, Sonogashira, Heck, and Stille couplings. This versatility allows for the synthesis of diverse polysubstituted indole derivatives, expanding the compound's utility in medicinal chemistry and material science.

Comparative Synthesis of Related Indole Derivatives

Studies on related indole derivatives, such as 3-iodo-1-benzyl-1H-indole-2-carbonitriles, have demonstrated that the iodination step can be efficiently performed under mild conditions with high regioselectivity. These findings support the feasibility of the iodination strategy for this compound.

Alternative Synthetic Routes

Some research has explored multi-step syntheses starting from nitroindole precursors, involving protection, reduction, and functional group transformations to introduce amino or nitrile groups, followed by iodination. Although more complex, these routes provide access to analogs with different substitution patterns and may be adapted for the target compound.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Notes | Yield (%) |

|---|---|---|---|---|

| N-Phenylsulfonylation | Benzenesulfonyl chloride, Base (Et3N) | 0°C to RT, DCM | Protects indole nitrogen | 80–90 |

| Iodination | N-Iodosuccinimide (NIS) or ICl | 0–5°C, Acetonitrile | Selective 3-position iodination | 60–85 |

| Purification | Chromatography or recrystallization | Ambient temperature | Removes impurities | — |

Chemical Reactions Analysis

3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: The compound is highly reactive towards electrophilic substitution reactions, particularly at the 3-position of the indole ring.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: It serves as a precursor in the development of pharmaceutical drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The indole ring structure allows it to interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Challenges : The iodine atom’s susceptibility to elimination under basic conditions necessitates careful optimization of reaction pH and temperature .

- Toxicity Profile : The compound’s nitrile group raises concerns about cyanide release in vivo, requiring structural modifications (e.g., pro-drug strategies) for therapeutic use .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile, and how are reaction conditions optimized?

- Methodology :

- Iodination : Electrophilic iodination at the indole C3 position using iodine (I₂) with oxidizing agents (e.g., HNO₃) in dichloromethane (CH₂Cl₂) at 0–25°C .

- Sulfonylation : Introduction of the phenylsulfonyl group via palladium-catalyzed coupling (e.g., using PhSO₂Cl with CuI/ligand systems in DMF at 80°C) .

- Cyano group installation : Nucleophilic substitution at C6 using CuCN on a brominated precursor, followed by purification via recrystallization .

- Optimization : Monitor reaction progress via TLC, adjust catalyst loading (0.1–1.0 mol%), and optimize solvent polarity for intermediate stability.

Q. How is structural confirmation of this compound achieved in synthetic studies?

- Analytical methods :

- NMR : H and C NMR to verify iodination (δ ~90–100 ppm for C-I) and sulfonylation (δ ~125–135 ppm for SO₂) .

- HRMS-TOF : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- X-ray crystallography (if applicable): Resolve regiochemistry and confirm steric effects of the phenylsulfonyl group.

Q. What safety protocols are critical when handling this compound?

- Handling : Use inert atmosphere (N₂/Ar), avoid moisture, and store at –20°C in amber glass .

- PPE : Wear nitrile gloves, lab coat, and safety goggles; use explosion-proof equipment during synthesis .

- Waste disposal : Neutralize iodinated byproducts with Na₂S₂O₃ before disposal .

Advanced Research Questions

Q. How do electronic effects of the phenylsulfonyl group influence cross-coupling reactivity in this compound?

- Mechanistic insight : The electron-withdrawing sulfonyl group enhances electrophilicity at C3, facilitating Suzuki-Miyaura couplings. However, steric hindrance may reduce yields with bulky boronic acids.

- Experimental validation : Compare coupling efficiency with/without the sulfonyl group using F NMR (if fluorinated partners are used) .

Q. What strategies address regioselectivity challenges during iodination and sulfonylation?

- Directing groups : Use temporary protecting groups (e.g., acetyl at N1) to steer iodination to C3 .

- Solvent effects : Polar aprotic solvents (DMF, CH₃CN) improve sulfonylation yields by stabilizing transition states .

- Table 1 : Comparison of iodination methods

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| I₂/HNO₃ in CH₂Cl₂ | 72 | >95 | |

| NIS in AcOH | 65 | 90 | – |

Q. How can contradictions in reported synthetic yields be resolved?

- Variables : Impurity of starting materials (e.g., indole-6-carbonitrile derivatives), trace moisture in solvents, or inadequate catalyst activation.

- Mitigation : Pre-dry solvents over molecular sieves, use freshly distilled PhSO₂Cl, and validate intermediates via LC-MS .

Q. What role does computational chemistry play in predicting stability and reactivity?

- DFT studies : Calculate bond dissociation energies (BDE) for C-I and S-N bonds to predict thermal stability.

- Solvent modeling : Simulate solvation effects on iodination kinetics using COSMO-RS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.